(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
CAS No.: 1807939-39-4
Cat. No.: VC2743581
Molecular Formula: C11H17F2NO5
Molecular Weight: 281.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807939-39-4 |
|---|---|
| Molecular Formula | C11H17F2NO5 |
| Molecular Weight | 281.25 g/mol |
| IUPAC Name | (2S,4R)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 |
| Standard InChI Key | PFTNCNHBHXRZHM-RQJHMYQMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(F)F |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid belongs to the class of modified amino acids, specifically a pyrrolidine-2-carboxylic acid (proline) derivative. The compound features a five-membered pyrrolidine ring with two stereogenic centers at positions 2 and 4, having S and R configurations, respectively. This stereochemical specificity is crucial for its biological activity and application potential in medicinal chemistry.
The compound is uniquely identified by several standard parameters presented in Table 1 below:
| Parameter | Value |
|---|---|
| Chemical Formula | C11H17F2NO5 |
| Molecular Weight | 281.25 g/mol |
| CAS Number | 1807939-39-4 |
| MDL Number | MFCD28023683 |
| PubChem CID | 86775315 |
| Standard InChI | InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 |
| InChIKey | PFTNCNHBHXRZHM-RQJHMYQMSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC@@HOC(F)F |
This compound possesses multiple functional groups, including a carboxylic acid at C-2, a difluoromethoxy substituent at C-4, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. Each of these structural elements contributes to its unique chemical properties and potential applications in pharmaceutical research .
Physical Properties
The physical characteristics of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid are essential for its identification, purification, and application in research settings. Based on available data, the compound appears as a beige solid with a melting point of 63°C. Its specific optical rotation has been determined to be [α]D = +39.01 when measured in ethanol at a concentration of 24.8 mmol/L, confirming its optically active nature due to the presence of two stereogenic centers .
The compound requires proper storage conditions for maintaining stability. Recommended storage is at +4°C in a cool, dry environment to prevent degradation. This is particularly important considering the susceptibility of the difluoromethoxy group to hydrolysis under acidic conditions, especially when heated .
Synthesis Methodologies
General Synthetic Approaches
Applications in Pharmaceutical Research
Role in Drug Discovery
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has emerged as a valuable building block in pharmaceutical research, particularly in medicinal chemistry focused on developing novel therapeutic agents. The compound's specific stereochemistry and the presence of the difluoromethoxy group provide unique structural features that can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties .
One of the most significant applications recently reported is in the development of potential antiviral SARS-CoV2 main protease (Mpro) inhibitors. The SARS-CoV2 main protease is a critical enzyme for viral replication, making it an important target for antiviral drug development, especially in the context of addressing the COVID-19 pandemic .
Significance of Fluorinated Amino Acids
The incorporation of fluorine atoms into amino acids and peptides represents an important strategy in modern medicinal chemistry. Fluorinated compounds often demonstrate several advantageous properties compared to their non-fluorinated counterparts, including:
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Enhanced metabolic stability due to the strength of the C-F bond
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Increased lipophilicity, potentially improving cell membrane permeability
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Altered conformational preferences, affecting protein-ligand interactions
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Modified acidity/basicity of neighboring functional groups
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Potential for forming unique hydrogen bonding interactions
The difluoromethoxy group in (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid represents a specialized fluorine-containing functionality that can confer these beneficial properties to molecules incorporating this modified amino acid .
Asymmetric Synthesis Applications
The stereochemically defined nature of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid makes it particularly valuable in asymmetric synthesis applications. The compound can serve as a chiral building block or auxiliary in the synthesis of more complex molecules with precise stereochemical requirements .
Research in the field of fluorinated pyrrolidines has been particularly active, with publications describing various asymmetric construction methods. For example, one approach involves 1,3-dipolar cycloaddition of N-2,2-difluoroethylthioisatin ketoimines with Meldrum's acid derived electron-deficient olefins to produce enantioenriched difluoromethylated pyrrolidines with up to 97% enantiomeric excess .
Spectroscopic and Analytical Characterization
Mass Spectrometry
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry would confirm the exact mass corresponding to the molecular formula C11H17F2NO5. Characteristic fragmentation patterns might include the loss of the Boc group (loss of C5H8O2) and fragments related to the difluoromethoxy moiety .
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